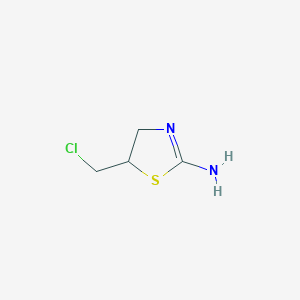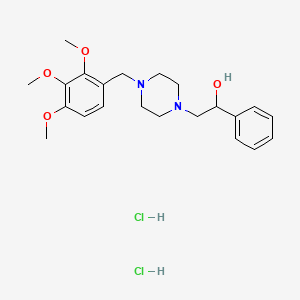
alpha-Phenyl-4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazineethanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Phenyl-4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazineethanol dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a phenyl group, and a trimethoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Phenyl-4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazineethanol dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the piperazine ring.
Attachment of the Trimethoxyphenyl Moiety: The trimethoxyphenyl moiety is attached through a Friedel-Crafts alkylation reaction, using a trimethoxybenzyl chloride and an aluminum chloride catalyst.
Formation of the Ethanol Group: The ethanol group is introduced through a reduction reaction, typically using sodium borohydride or lithium aluminum hydride.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phenyl halides, trimethoxybenzyl chloride, aluminum chloride catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Alpha-Phenyl-4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazineethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system and its potential use as a drug candidate.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of alpha-Phenyl-4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazineethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Alpha-Phenyl-4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazineethanol: The base form of the compound without the dihydrochloride salt.
Alpha-Phenyl-4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazineethanol monohydrochloride: A similar compound with a single hydrochloride salt.
Alpha-Phenyl-4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazineethanol acetate: A derivative with an acetate group instead of the dihydrochloride salt.
Uniqueness
Alpha-Phenyl-4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazineethanol dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride salt form, which can influence its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
特性
CAS番号 |
64966-23-0 |
|---|---|
分子式 |
C22H32Cl2N2O4 |
分子量 |
459.4 g/mol |
IUPAC名 |
1-phenyl-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H30N2O4.2ClH/c1-26-20-10-9-18(21(27-2)22(20)28-3)15-23-11-13-24(14-12-23)16-19(25)17-7-5-4-6-8-17;;/h4-10,19,25H,11-16H2,1-3H3;2*1H |
InChIキー |
GKGHXGNHVNSQSA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC(C3=CC=CC=C3)O)OC)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



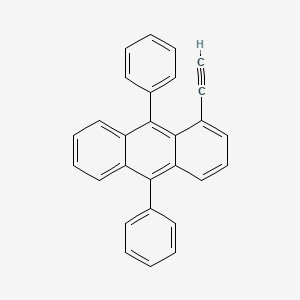
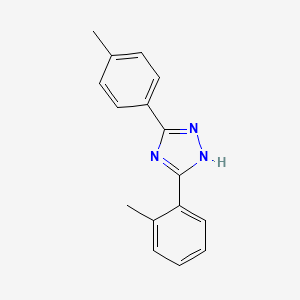
![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)
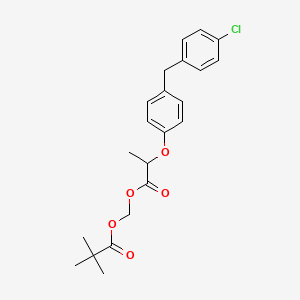

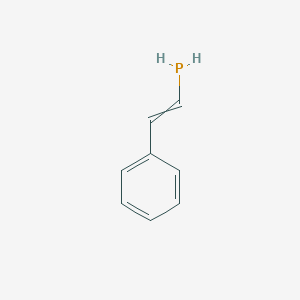
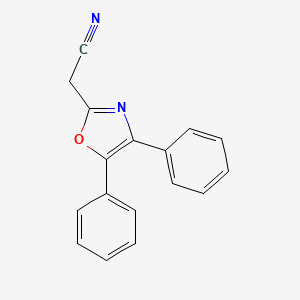
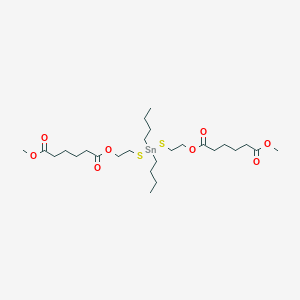
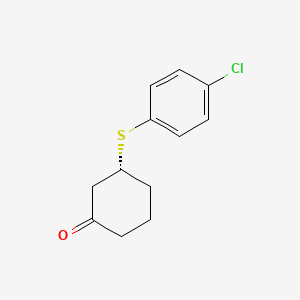
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)

